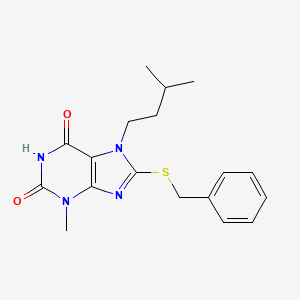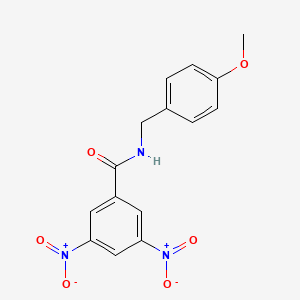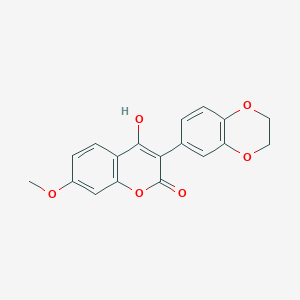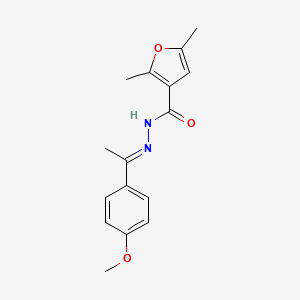![molecular formula C13H9Cl2N3O5 B11989817 2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11989817.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE is a synthetic organic compound that combines a phenoxyacetic acid derivative with a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-Nitrofuran-2-ylmethylenhydrazide: This involves the condensation of 5-nitrofuraldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with 5-nitrofuran-2-ylmethylenhydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The phenoxyacetic acid part can undergo nucleophilic substitution reactions, especially at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activity.
Biology
Biological Studies: Investigated for its potential antimicrobial, antifungal, and herbicidal properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its phenoxyacetic acid moiety.
Wirkmechanismus
The mechanism of action of 2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE would depend on its specific application. For example, as a herbicide, it might mimic plant hormones, disrupting normal plant growth. As an antimicrobial agent, it could interfere with bacterial cell wall synthesis or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide.
Nitrofurantoin: An antibiotic with a nitrofuran moiety.
Uniqueness
2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE combines the herbicidal properties of phenoxyacetic acid derivatives with the antimicrobial properties of nitrofuran derivatives, making it a unique compound with potential dual applications.
Eigenschaften
Molekularformel |
C13H9Cl2N3O5 |
|---|---|
Molekulargewicht |
358.13 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H9Cl2N3O5/c14-8-1-3-11(10(15)5-8)22-7-12(19)17-16-6-9-2-4-13(23-9)18(20)21/h1-6H,7H2,(H,17,19)/b16-6+ |
InChI-Schlüssel |
MYKLQUHIONEAIT-OMCISZLKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)

![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989804.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11989839.png)

